molecular formula C21H20N2O2 B5558510 2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione

2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione

Cat. No. B5558510
M. Wt: 332.4 g/mol
InChI Key: MLFNJSLFTCWMII-LJMWNDBKSA-N
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Description

Synthesis Analysis

A novel approach to synthesize 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds, which generates azomethine ylides. These ylides are then captured by quinones to form 2H-isoindole-4,7-diones among other products, with structures confirmed by spectroscopy (Schubert-Zsilavecz et al., 1991). Another synthesis route involves a mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide, yielding a product through single crystal X-Ray diffraction analysis (Anouar et al., 2019).

Molecular Structure Analysis

The structural analysis of isoindole derivatives has been detailed through crystallography and spectroscopy. For example, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione was analyzed, showing planar groups oriented at specific angles and linked by weak interactions, highlighting the compound's molecular geometry (Tariq et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactions of isoindole derivatives reveals the versatility of these compounds. Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a method that tolerates various functional groups (Worlikar & Larock, 2008). Another study detailed the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, showcasing the compound's reactivity (Tan et al., 2016).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational analysis, provide insight into the stability and intermolecular interactions of isoindole derivatives. The crystal structure of certain derivatives reveals significant details about their conformation and hydrogen bonding, which are crucial for understanding their physical characteristics (Franklin et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

A pivotal aspect of research on this compound involves its synthesis and structural analysis. The creation of 2H-isoindole-4,7-diones, including compounds similar to the one , is achieved through the heating of α-amino acids with carbonyl compounds, generating azomethine ylides. These ylides, when captured by quinones, form 2H-isoindole-4,7-diones, among other derivatives. This methodology provides a versatile approach to synthesizing a wide range of isoindole diones, highlighting their structural diversity and potential for further functionalization (Schubert-Zsilavecz et al., 1991).

Molecular and Crystal Structure

Investigations into the molecular and crystal structures of related compounds offer insights into their chemical behavior and potential applications. For instance, N-aminoimides similar to the target compound have been synthesized, revealing their exo,cis isomerism and noncentrosymmetric crystal structures. This structural information is crucial for understanding the compound's reactivity and interactions, laying the groundwork for its application in designing more complex molecular systems (Struga et al., 2007).

Functionalization and Reactivity

The functionalization of derivatives of the core structure, such as 2-(1-cyclohexen-1-yl)aniline derivatives, demonstrates the compound's versatility. Through reactions with phthalic anhydride, various isoindole-1,3-diones are produced, further highlighting the reactivity of these compounds and their potential as intermediates in organic synthesis (Khusnitdinov et al., 2019).

Applications in Drug Delivery and Medicinal Chemistry

The design and synthesis of prodrugs targeting specific tissues or conditions represent another significant area of application. For example, derivatives of 1-methylindole-4,7-dione, substituted to enable regiospecific elimination under reductive conditions, demonstrate the potential of isoindole diones in bioreductively-activated drug delivery systems. Such systems are particularly relevant for targeting hypoxic tissues, common in cancerous environments (Jaffar et al., 1999).

properties

IUPAC Name

2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14(2)17-10-8-16(9-11-17)12-15(3)13-22-23-20(24)18-6-4-5-7-19(18)21(23)25/h4-14H,1-3H3/b15-12+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFNJSLFTCWMII-LJMWNDBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione

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